2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole ring attached to an acetamide group, which is further substituted with a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves the reaction of indole with an appropriate acylating agent. One common method is the acylation of indole with 2-methoxyethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The indole ring is known to facilitate interactions with biological macromolecules, while the acetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the methoxyethyl group, which may affect its biological activity and solubility.
N-(2-methoxyethyl)acetamide: Lacks the indole ring, which is crucial for interactions with biological targets.
1H-indole-3-acetamide: Has a different substitution pattern on the indole ring, leading to different chemical and biological properties.
Uniqueness
2-(1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the indole ring and the methoxyethyl group. This combination allows for specific interactions with biological targets and provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound in various applications.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-indol-1-yl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-17-9-7-14-13(16)10-15-8-6-11-4-2-3-5-12(11)15/h2-6,8H,7,9-10H2,1H3,(H,14,16) |
InChI Key |
KGGNNYKSBQREKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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